5,7-dimethyl-1H-indazole-3-carbonitrile
Description
Significance of the Indazole Heterocycle in Chemical and Material Sciences Research
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent structural motif in the realms of medicinal chemistry and material science. wikipedia.orgresearchgate.net Its unique electronic properties and the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors make it a "privileged scaffold" in drug discovery. jmchemsci.com This means the indazole core is found in a variety of compounds that exhibit a wide range of biological activities. nih.gov
Indazole derivatives have been investigated for their potential as:
Anticancer agents: Compounds like Pazopanib and Entrectinib, which feature an indazole core, are approved tyrosine kinase inhibitors used in cancer therapy. nih.gov
Anti-inflammatory drugs: The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a well-known example of an indazole-containing therapeutic. wikipedia.org
Neurological agents: The antiemetic drug Granisetron, a 5-HT3 receptor antagonist, also incorporates the indazole structure. nih.gov
Antiparasitic and antimicrobial agents: Research has shown that indazole analogues can be effective against various parasites and microbes. researchgate.net
In material science, the rigid, planar structure and photophysical properties of indazoles make them attractive candidates for the development of organic light-emitting diodes (OLEDs) and other functional materials. The versatility of the indazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net
Overview of Indazole-3-Carbonitrile Derivatives in Contemporary Chemical Research
The introduction of a carbonitrile (cyanide, -CN) group at the 3-position of the indazole ring creates the indazole-3-carbonitrile scaffold, a valuable and versatile synthetic intermediate. The nitrile group is a powerful functional group in organic synthesis; it can be readily converted into other functionalities such as carboxylic acids, amides, amines, and tetrazoles, providing a gateway to a diverse array of derivatives. nih.gov
Research on indazole-3-carbonitrile derivatives is often focused on their role as key building blocks in the synthesis of pharmacologically active molecules. For instance, 5-bromo-1H-indazole-3-carbonitrile is utilized as a precursor in the development of anti-cancer agents and agrochemicals like pesticides and herbicides. chemimpex.com The synthetic utility of this scaffold is highlighted in numerous patents and research articles that describe its incorporation into molecules targeting a range of biological targets, including protein kinases and cannabinoid receptors. google.comgoogle.com The general synthetic approach to these compounds often involves the cyclization of appropriately substituted precursors. researchgate.net
Below is a table summarizing key properties of the parent compound, 1H-Indazole-3-carbonitrile, to provide context for its substituted derivatives.
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| CAS Number | 50264-88-5 |
| Predicted Boiling Point | 376.8±22.0 °C |
| Predicted Density | 1.27±0.1 g/cm³ |
Note: Data for 1H-Indazole-3-carbonitrile. Specific experimental data for 5,7-dimethyl-1H-indazole-3-carbonitrile is not widely available.
Research Trajectory and Unexplored Areas for this compound
Direct and extensive research focused exclusively on this compound is limited in publicly accessible literature. However, its research trajectory can be inferred from studies on closely related analogues and the known reactivity of its functional groups.
The primary role of this compound in academic and industrial research is likely that of a specialized chemical intermediate. The dimethyl substitution on the benzene ring at positions 5 and 7 influences the molecule's electronic properties and steric profile. These methyl groups can enhance lipophilicity, which may affect the compound's solubility and its ability to interact with biological targets.
A significant area of application for related indazoles is in the development of cannabinoid (CB1) receptor modulators. For example, patents describe the synthesis of 5,7-dimethyl-1H-indazole-3-carboxamide, a compound that can be synthesized from the corresponding 3-carbonitrile, for potential therapeutic use. google.com This suggests that this compound is a key precursor for creating libraries of compounds to be tested for CB1 receptor activity.
Unexplored Areas:
Systematic Pharmacological Profiling: While its potential as a precursor for CB1 receptor modulators is noted, a comprehensive evaluation of this compound and its direct derivatives against a broader range of biological targets (e.g., various kinases, ion channels, or other receptors) remains an unexplored area.
Material Science Applications: The impact of the 5,7-dimethyl substitution pattern on the photophysical properties of the indazole core has not been thoroughly investigated. Research into its potential use in organic electronics or as a fluorescent probe could yield novel applications.
Development of Novel Synthetic Methodologies: While general methods for indazole synthesis exist, the development of more efficient, scalable, and environmentally friendly routes specifically tailored to produce 5,7-disubstituted indazole-3-carbonitriles could be a valuable contribution to synthetic chemistry.
The table below outlines the potential synthetic utility of the nitrile group in this compound.
| Functional Group Transformation | Resulting Compound Class | Potential Applications |
| Hydrolysis | Carboxylic Acid | Intermediate for esters, amides |
| Reduction | Amine | Building block for various derivatives |
| Reaction with azides | Tetrazole | Bioisostere for carboxylic acids in drug design |
| Hydration | Carboxamide | Biologically active compounds (e.g., CB1 modulators) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
847906-32-5 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
5,7-dimethyl-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-3-7(2)10-8(4-6)9(5-11)12-13-10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
LNTUKRXOERVQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NN2)C#N)C |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanisms of Indazole Ring Formation
The construction of the bicyclic indazole framework can be achieved through several mechanistic routes. These pathways are foundational to synthesizing the 5,7-dimethyl-1H-indazole-3-carbonitrile core.
A prominent strategy for constructing the 1H-indazole skeleton involves a [3+2] annulation approach utilizing arynes and hydrazones. nih.gov This method can proceed through two distinct pathways depending on the reaction conditions and the nature of the hydrazone.
One pathway involves the in situ generation of diazo compounds from precursors like N-tosylhydrazones. These diazo compounds then undergo a 1,3-dipolar cycloaddition with an aryne intermediate to form the indazole ring. organic-chemistry.org Alternatively, the reaction between N-tosylhydrazones and arynes can proceed directly through an annulation-elimination process without the discrete formation of a diazo intermediate. nih.gov This transformation provides a direct route to 3-substituted indazoles, making it a relevant pathway for the synthesis of the 3-carbonitrile substituted scaffold. nih.govorganic-chemistry.org The reaction is notable for its mild conditions and ability to accommodate various functional groups. nih.gov
A proposed mechanism involves the nucleophilic addition of a diazo compound to a diazonium salt, followed by denitrogenation to form a diazenium (B1233697) intermediate. This intermediate then undergoes intramolecular electrophilic cyclization to yield the indazole product. nih.gov
Annulation-oxidation pathways provide another versatile route to the indazole core. These methods typically involve the formation of a key C-N or N-N bond followed by an oxidative step to achieve the aromatic indazole ring system.
One such method is the silver(I)-mediated intramolecular oxidative C–H amination. Preliminary mechanistic studies suggest that this reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org Another approach involves the transition-metal-free aerobic oxidation of aryl hydrazones. This process utilizes montmorillonite (B579905) K-10 clay in 1,2-dichlorobenzene (B45396) at elevated temperatures, proceeding through an intramolecular nucleophilic cyclization followed by an aerobic oxidation step. caribjscitech.com
Furthermore, transition metal-catalyzed reactions, such as the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes, can construct the indazole framework. In this strategy, a stoichiometric oxidant like Cu(OAc)₂ facilitates the annulation process. caribjscitech.com The reaction of N-aryl/alkylhydrazones with arynes can also lead to 1,3-disubstituted indazoles through a likely annulation/oxidation process. nih.gov
Nucleophilic attack is a key mechanistic step in many indazole ring formation strategies. The cyclization often involves an intramolecular attack of a nitrogen nucleophile onto an electrophilic center to close the pyrazole (B372694) ring.
For instance, the synthesis of 1,2-disubstituted indazol-3-ones from o-azidobenzanilides occurs via a base-catalyzed intramolecular cyclization where the nucleophilic nitrogen attacks a carbonyl group. tandfonline.com Similarly, the formation of 2-aryl-2H-indazoles can be achieved through a copper-mediated intramolecular amination of N-aryl-imines, where an azide (B81097) group is activated by copper, facilitating the N-N bond-forming cyclization. caribjscitech.com
In another example, the reaction of oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles with various nucleophiles can lead to ring-opening and subsequent ring-closure (ANRORC) reactions. nih.gov In these complex transformations, an external nucleophile initiates a cascade that ultimately results in a rearranged indazole derivative, highlighting the diverse roles of nucleophilic attack in the chemistry of indazole systems. nih.gov
Kinetic and Thermodynamic Aspects of Indazole Transformations
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational data regarding the kinetic and thermodynamic aspects of transformations involving This compound . While research exists on the general reactivity, synthesis, and some thermodynamic properties of the broader indazole class of compounds, detailed studies focusing on the reaction rates, activation energies, equilibrium constants, and other thermodynamic parameters for this compound are not publicly available at this time.
General principles of physical organic chemistry suggest that the dimethyl and carbonitrile substituents on the indazole ring will influence the electronic and steric properties of the molecule, thereby affecting the kinetics and thermodynamics of its reactions. For instance, the electron-donating nature of the methyl groups would be expected to impact the nucleophilicity of the indazole nitrogen atoms, while the electron-withdrawing carbonitrile group would influence the acidity of the N-H proton and the reactivity of the pyrazole ring. However, without specific studies, any discussion of these effects remains qualitative.
It is a common occurrence in chemical research that detailed mechanistic, kinetic, and thermodynamic investigations are not available for every synthesized compound. Such studies are often undertaken when a compound shows significant promise in a particular application, such as pharmaceuticals or materials science, which then warrants the allocation of resources for more in-depth investigation.
Therefore, no data tables or detailed research findings on the kinetic and thermodynamic aspects of transformations for this compound can be provided.
Computational Chemistry and Theoretical Modeling of 5,7 Dimethyl 1h Indazole 3 Carbonitrile
Density Functional Theory (DFT) Applications in Indazole Chemistry
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. nih.govacs.org For indazole derivatives, DFT calculations provide a theoretical framework to understand their reactivity and spectroscopic properties.
DFT calculations are instrumental in mapping the energy landscapes of chemical reactions involving indazole scaffolds. acs.orgnih.gov These studies can elucidate the intricate details of reaction pathways, identify transition states, and determine activation energies, which are critical for predicting the feasibility and outcome of a reaction. For instance, in the context of N-alkylation of indazoles, a common synthetic transformation, DFT studies can predict the regioselectivity (N1 versus N2 alkylation) by comparing the energies of the possible transition states. nih.gov
Computational investigations into the alkylation of substituted indazoles have shown that the choice of base and solvent can significantly influence the reaction pathway. nih.gov By modeling the reaction intermediates and transition states, researchers can rationalize experimentally observed product distributions. For 5,7-dimethyl-1H-indazole-3-carbonitrile, DFT could be employed to predict its reactivity in various synthetic transformations, guiding the design of efficient synthetic routes.
A hypothetical reaction energy profile for an electrophilic substitution on the indazole ring can be constructed using DFT. This would involve calculating the energies of the starting materials, intermediates (such as the sigma complex), transition states, and products.
Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -2.5 |
| Transition State 2 | +10.8 |
| Products | -5.7 |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
The geometric and electronic properties of this compound can be accurately determined using DFT calculations. nih.gov These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure reveals important parameters such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. nih.gov
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally indicates higher reactivity. For indazole derivatives, DFT calculations can predict how different substituents on the ring system influence these frontier molecular orbitals. The methyl groups at positions 5 and 7 and the carbonitrile group at position 3 in the target molecule will have specific electronic effects that can be quantified through DFT.
Table 2: Representative DFT-Calculated Molecular Properties for an Indazole Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is representative for a substituted indazole and not specific to this compound.
To understand the regioselectivity of reactions involving this compound, Natural Bond Orbital (NBO) analysis and the calculation of Fukui indices are valuable tools. nih.gov NBO analysis provides information about the charge distribution within the molecule, revealing the most nucleophilic and electrophilic sites. nih.gov
Fukui functions are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. nih.gov These indices can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For the indazole ring, the N1 and N2 positions are often competing sites for electrophilic attack. Calculation of the Fukui indices for these nitrogen atoms can provide a quantitative prediction of the regioselectivity of N-substitution reactions. nih.gov
Table 3: Illustrative Fukui Indices for Nucleophilic Attack on an Indazole Anion
| Atom | Fukui Index (f-) |
| N1 | 0.35 |
| N2 | 0.28 |
| C3 | 0.15 |
Note: Higher f- values indicate a more favorable site for electrophilic attack. The data is illustrative.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.govdntb.gov.ua For a relatively rigid molecule like this compound, MD simulations can reveal the dynamics of the methyl group rotations and any subtle puckering of the bicyclic system. By simulating the molecule in different solvent environments, one can understand how intermolecular interactions influence its conformational preferences.
The results of an MD simulation are a trajectory of atomic positions and velocities over time. Analysis of this trajectory can provide information on the distribution of conformational states, the flexibility of different parts of the molecule, and the time scales of conformational changes. This information is particularly relevant when considering how the molecule might adapt its shape upon binding to a biological target. nih.gov
In Silico Methods for Exploring Ligand-Receptor Interactions
In silico docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov For this compound, docking studies can be performed with various protein targets to identify potential biological activities. The process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity. nih.gov
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. nih.gov The insights gained from docking can guide the design of new indazole derivatives with improved binding affinities and selectivity for a specific target. nih.gov
Table 4: Example Docking Results for an Indazole Ligand with a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bonds | 2 (with backbone atoms) |
| Hydrophobic Interactions | With residues Leu12, Val25, Ile78 |
| Pi-Stacking | With Phe80 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a docking study.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For indazole derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov
The development of a QSAR model involves several steps:
Data Set Selection: A series of indazole derivatives with known biological activities is chosen.
Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical metrics.
Once a validated QSAR model is established, it can be used to predict the activity of this compound and to design new derivatives with potentially enhanced activity. nih.govmdpi.com
Table 5: Commonly Used Descriptors in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, surface area |
| Hydrophobic | LogP, molar refractivity |
| Topological | Connectivity indices, shape indices |
In-depth Analysis of this compound in Computational Chemistry for Material Science
Computational chemistry and theoretical modeling are powerful tools for predicting the characteristics of novel materials. For a compound like this compound, these methods could provide significant insights into its potential for use in various material science applications. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in determining key electronic and optical parameters. These parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and absorption spectra, are crucial for evaluating a material's suitability for electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The electronic properties of indazole derivatives are of particular interest due to the tunable nature of the indazole scaffold. The introduction of substituent groups, such as the dimethyl and carbonitrile moieties in this compound, can significantly influence the molecule's electronic structure. The electron-donating nature of the methyl groups and the electron-withdrawing nature of the carbonitrile group can be strategically utilized to tailor the HOMO and LUMO energy levels, thereby affecting the material's charge injection and transport properties, as well as its optical absorption and emission characteristics.
In the absence of specific data for this compound, a general understanding can be extrapolated from computational studies on analogous indazole structures. For instance, DFT calculations on various substituted indazoles have been used to investigate their electronic properties. These studies typically reveal how different functional groups impact the HOMO-LUMO gap, which is a critical factor in determining a molecule's stability and reactivity, as well as its potential as a semiconductor. A smaller HOMO-LUMO gap is generally associated with higher reactivity and can be indicative of a material's ability to absorb light at longer wavelengths, a desirable trait for photovoltaic applications.
Future computational research on this compound would likely involve optimizing its molecular geometry and then calculating its electronic and optical properties. Such a study would generate valuable data that could be presented in the following manner:
Table 1: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | Data not available |
| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
Table 2: Calculated Optical Properties of this compound
| Property | Value |
| Maximum Absorption Wavelength (λmax) | Data not available |
| Oscillator Strength (f) | Data not available |
| Major Electronic Transitions | Data not available |
The data in these tables would be essential for predicting the behavior of this compound in a material science context. For example, the HOMO and LUMO levels would provide insight into the ease of charge injection from electrodes, while the energy gap and absorption spectrum would indicate its potential for light absorption and emission.
Until such specific computational studies are published, a detailed and data-rich analysis of the electronic and optical properties of this compound for material science applications remains speculative. The scientific community awaits dedicated research to unlock the full potential of this promising compound.
Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the compound This compound is not sufficiently available to construct the thorough and scientifically accurate article as requested in the detailed outline.
The provided search results contain extensive information on the structural and spectroscopic characterization of various other indazole derivatives. For instance, studies on related compounds detail methodologies for single crystal X-ray diffraction, analysis of crystal packing and intermolecular forces, and the use of NMR, IR, and UV-Vis spectroscopy for structural elucidation. However, specific crystallographic parameters (unit cell dimensions, space group), polymorphism analyses, details of supramolecular assemblies, and complete spectroscopic data sets (¹H NMR, ¹³C NMR, IR, UV-Vis spectra) for this compound could not be located.
Therefore, generating an article that strictly adheres to the provided outline with the required level of scientific detail and accuracy for each subsection is not possible at this time. To do so would require fabricating data, which would compromise the scientific integrity of the content.
Applications in Advanced Materials Science
Development of Organic Semiconductors and Electronic Devices
The development of organic semiconductors relies on molecules that can effectively transport charge. The performance of such materials is dictated by factors including charge carrier mobility, solid-state packing, and electronic energy levels. For 5,7-dimethyl-1H-indazole-3-carbonitrile to be considered a viable organic semiconductor, research would need to be conducted to determine these fundamental properties. Currently, there is no published data on the synthesis, purification, and characterization of this compound for electronic applications.
Integration into Organic Light-Emitting Diodes (OLEDs)
In OLEDs, organic materials are used as emissive layers, transport layers, and host materials. The suitability of a compound for OLED applications depends on its photoluminescence quantum yield, emission color, and thermal stability. For this compound, its potential role in OLEDs is unknown as its photophysical properties, such as absorption and emission spectra, have not been reported.
Potential in Photovoltaic Devices and Solar Energy Conversion
Organic photovoltaic devices utilize organic molecules as donor and acceptor materials to convert sunlight into electricity. The key parameters for these materials are their absorption spectra, energy level alignment, and charge transport properties. The potential of this compound in solar energy conversion is yet to be investigated, as no studies on its photovoltaic properties are available.
Exploration of Novel Optical and Electro-Optical Properties
The unique arrangement of atoms and electrons in a molecule can give rise to interesting optical and electro-optical phenomena. The specific substitutions on the this compound scaffold could theoretically lead to novel properties. However, in the absence of any experimental or theoretical investigation, its optical and electro-optical characteristics remain uncharacterized.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles
Systematic Investigation of Substituent Effects on Molecular Interactions
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov For 5,7-dimethyl-1H-indazole-3-carbonitrile, the methyl groups at positions 5 and 7, and the carbonitrile group at position 3, play defining roles in its interaction with biological targets.
Role of Methyl Groups (Positions 5 and 7):
The dimethyl substitution on the benzene (B151609) portion of the indazole ring significantly influences the compound's lipophilicity and steric profile.
Hydrophobic Interactions: The methyl groups at C5 and C7 enhance the molecule's hydrophobicity. This can facilitate entry into hydrophobic pockets within target proteins, such as enzymes or receptors. In studies of various kinase inhibitors, hydrophobic interactions in specific regions of the ATP-binding pocket are critical for affinity and selectivity. researchgate.net The positioning of these methyl groups can either be favorable, leading to increased potency, or unfavorable, causing steric clashes that reduce binding affinity.
Steric Influence: The size of the methyl groups can dictate the orientation of the indazole ring within a binding site. This steric effect is crucial for achieving optimal alignment for other key interactions, such as hydrogen bonding from the indazole nitrogen atoms.
Role of the Carbonitrile Group (Position 3):
The carbonitrile (CN) group at the C3 position is a key functional group that profoundly impacts the molecule's electronic properties and potential for molecular recognition. austinpublishinggroup.com
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This is a critical interaction in many ligand-receptor binding events, helping to anchor the molecule in the active site.
Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, which can engage in favorable dipole-dipole or dipole-ion interactions with polar residues in a protein's active site. nih.gov
Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can contribute to a better pharmacokinetic profile for drug candidates. nih.gov
The following table summarizes the general effects of these substituents based on SAR studies of related indazole and nitrile-containing compounds.
| Substituent | Position | Effect on Molecular Interactions | Potential Impact on Activity |
|---|---|---|---|
| Methyl (-CH₃) | 5 and 7 | Increases lipophilicity, participates in hydrophobic/van der Waals interactions, provides steric bulk. | Can enhance binding to hydrophobic pockets; may improve cell permeability. Steric hindrance could decrease activity if not complementary to the binding site. |
| Carbonitrile (-CN) | 3 | Acts as a hydrogen bond acceptor, engages in dipole-dipole interactions, polarizes adjacent molecular regions. nih.gov | Can form key anchoring points within a target's active site, contributing significantly to binding affinity. nih.gov |
Principles of Molecular Recognition and Binding Motif Identification for Indazole Scaffolds
The indazole nucleus itself provides a fundamental framework for molecular recognition, primarily through its hydrogen bonding capabilities and aromatic system.
Hydrogen Bonding: The 1H-indazole tautomer features a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position. researchgate.net This bifunctional nature allows it to form a "hinge-binding" motif, which is common in kinase inhibitors. The N1-H can donate a hydrogen bond to a backbone carbonyl oxygen of the kinase hinge region, while the N2 nitrogen can accept a hydrogen bond or interact with nearby residues.
π-π Stacking: The aromatic benzene ring of the indazole scaffold can engage in π-π stacking or π-alkyl interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or aliphatic residues (e.g., leucine, valine) in the binding pocket. biotech-asia.org The 5,7-dimethyl substitution pattern can modulate the electronics of the aromatic system, potentially influencing the strength of these interactions.
Computational and structural studies, such as X-ray crystallography and molecular docking, are instrumental in identifying these binding motifs. researchgate.net For instance, docking studies on indazole derivatives targeting various enzymes often reveal the critical hydrogen bond between the indazole N1-H and a key residue in the active site, confirming the importance of this interaction for inhibitory activity. biotech-asia.org
Rational Design Strategies Based on Structural Modification Analysis
A thorough understanding of the SAR and molecular recognition principles allows for the rational design of new molecules based on the this compound scaffold. nih.gov The goal is to modify the structure to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement: The indazole ring is considered a bioisostere of indole, and its various functional groups can be replaced with others that have similar steric and electronic properties. nih.gov For example, the 3-carbonitrile group could be replaced with a carboxamide, as studies on indazole-3-carboxamides have shown this moiety to be critical for certain biological activities. nih.gov However, such a modification must be evaluated carefully, as even a subtle change, like reversing the amide linker, can lead to a complete loss of activity. nih.gov
Substitution at N1 or N2: The N1 position of the indazole ring is a common site for modification. Adding different substituents can modulate solubility, cell permeability, and metabolic stability. Furthermore, attaching larger groups at N1 can be used to probe for additional binding pockets in the target protein, potentially leading to increased affinity and selectivity.
Modification of Benzene Ring Substituents: The methyl groups at positions 5 and 7 could be systematically replaced with other groups to fine-tune the molecule's properties. For example, replacing a methyl group with a halogen (e.g., fluorine, chlorine) could alter the electronic distribution and introduce potential halogen bonding interactions. Replacing it with a methoxy group could increase polarity and introduce a new hydrogen bond acceptor.
The following table outlines potential rational design strategies starting from the this compound core.
| Modification Site | Strategy | Rationale | Example Modification |
|---|---|---|---|
| Position 3 (Carbonitrile) | Bioisosteric Replacement | To explore alternative hydrogen bonding patterns or improve physicochemical properties. | Replace -CN with -C(=O)NH₂ (carboxamide) or a small heterocycle like an oxadiazole. |
| Position 1 (N-H) | Alkylation/Arylation | To improve pharmacokinetic properties (e.g., membrane permeability) or to access additional binding pockets. | Add a small alkyl chain (e.g., methyl, ethyl) or a substituted phenyl ring. |
| Positions 5/7 (Methyl) | Substituent Modification | To fine-tune lipophilicity, electronics, and steric interactions. | Replace -CH₃ with -F, -Cl, or -OCH₃ to probe for halogen bonding or additional polar contacts. |
By systematically applying these strategies and evaluating the resulting compounds, researchers can optimize the this compound scaffold to develop potent and selective molecules for specific therapeutic targets.
Future Research Directions and Emerging Opportunities for 5,7 Dimethyl 1h Indazole 3 Carbonitrile
Advancements in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and resource-efficient synthetic routes is a cornerstone of modern chemistry. For 5,7-dimethyl-1H-indazole-3-carbonitrile, future research will likely focus on moving beyond traditional synthetic methods towards greener alternatives. While specific methods for this exact molecule are not extensively documented, the broader field of indazole synthesis offers a roadmap for future advancements.
Current research highlights a variety of catalyst-based and green chemistry approaches for constructing the indazole scaffold. rsc.orgmdpi.com These include transition-metal-catalyzed reactions, acid/base catalysis, and the use of eco-friendly solvents. rsc.orgmdpi.com For instance, methods utilizing ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) have demonstrated an efficient and environmentally acceptable route for synthesizing 1H-indazole derivatives. acs.org Another promising avenue is the use of natural catalysts, such as lemon peel powder, under ultrasound irradiation, which has been shown to afford good yields in a shorter reaction time. ingentaconnect.com
Flow chemistry presents another significant opportunity for the efficient and scalable synthesis of indazole derivatives. nih.gov This technology offers enhanced safety, reproducibility, and the potential for rapid production of multigram quantities on demand, which would be invaluable for further research and development of this compound. nih.gov
Future synthetic strategies for this compound could involve the adaptation of these green and efficient methods. A comparative overview of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Key Advantages | Potential Challenges for Specific Compound |
|---|---|---|
| Transition-Metal Catalysis (e.g., Palladium) | High efficiency and selectivity. researchgate.net | Cost and toxicity of metal catalysts. |
| Green Catalysis (e.g., Natural Catalysts) | Environmentally friendly, low cost. ingentaconnect.com | May require optimization for specific substrate. |
| Flow Chemistry | Scalability, safety, and reproducibility. nih.gov | Initial setup costs and optimization of flow parameters. |
| Photochemical/Electrochemical Synthesis | Mild reaction conditions, high selectivity. | Specialized equipment may be required. |
Integration of Artificial Intelligence and Machine Learning in Indazole Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. pnrjournal.comresearchgate.net These computational tools offer the potential to accelerate the design and optimization of novel molecules with desired properties, and their application to indazole derivatives, including this compound, is a burgeoning field of research.
AI and ML algorithms can be employed to predict the biological activity, toxicity, and physicochemical properties of indazole derivatives, thereby reducing the time and cost associated with traditional experimental screening. researchgate.net For instance, in the context of drug design, AI can be used for virtual screening of large compound libraries to identify potential kinase inhibitors, a class of drugs where the indazole scaffold is prevalent. mdpi.comnwpu.edu.cn Structure-based drug design, aided by computational modeling, has already been successfully used to develop potent and selective indazole-based inhibitors for various therapeutic targets. nih.govnih.gov
Furthermore, generative AI models can design entirely new indazole derivatives with optimized properties. nih.gov By learning from existing chemical data, these models can propose novel structures that are more likely to exhibit the desired biological activity or material properties. This de novo design approach can significantly expand the accessible chemical space for indazole-based compounds.
Table 2: Applications of AI and Machine Learning in the Design of Indazole Derivatives
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | Docking simulations, QSAR models | Rapid identification of potential biological targets. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel derivatives with enhanced properties. |
| Property Prediction | Deep learning, Random Forest | Prediction of ADMET properties for drug candidates. |
| Synthesis Planning | Retrosynthesis algorithms | Identification of efficient and sustainable synthetic routes. |
Exploration of Novel Material Applications through Rational Design
While the majority of research on indazole derivatives has focused on their pharmacological properties, the unique electronic and photophysical characteristics of the indazole scaffold suggest potential applications in materials science. Rational design, guided by computational chemistry, can unlock the potential of this compound in novel material applications.
One promising area is in the field of organic electronics. Heterocyclic compounds, particularly those with nitrogen atoms, are known to be useful in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov The related imidazole (B134444) scaffold has been extensively studied for its electron-transporting properties and use in OLEDs. Given the structural similarities, it is plausible that indazole derivatives, including this compound, could be designed to exhibit desirable properties for such applications. The presence of the nitrile group and the dimethyl substitution on the benzene (B151609) ring can be tuned to modify the electronic properties of the molecule.
Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, energy levels (HOMO/LUMO), and charge transport properties of this compound and its derivatives. This theoretical understanding can guide the synthesis of new materials with tailored properties for specific electronic devices.
Future research in this area could involve the synthesis and characterization of polymers and small molecules incorporating the this compound core and the evaluation of their performance in devices such as OLEDs and organic field-effect transistors (OFETs).
Multidisciplinary Research Approaches for Comprehensive Understanding
To fully realize the potential of this compound, a multidisciplinary research approach is essential. The complexity of modern scientific challenges necessitates collaboration between experts in various fields, including synthetic organic chemistry, computational chemistry, pharmacology, and materials science.
In the context of drug discovery, a collaborative effort is crucial for the rational design of new therapeutic agents. For example, the development of indazole-based kinase inhibitors often involves a team of medicinal chemists who synthesize new compounds, computational chemists who perform molecular modeling and docking studies, and biologists who evaluate the compounds' efficacy and mechanism of action. mdpi.comnwpu.edu.cn This integrated approach has led to the successful development of several indazole-containing anticancer drugs. nwpu.edu.cn
Similarly, the exploration of novel material applications requires a synergistic effort. Synthetic chemists can design and produce new indazole-based materials, while materials scientists and physicists can characterize their properties and fabricate and test electronic devices. This collaborative cycle of design, synthesis, and testing is critical for innovation in materials science.
A comprehensive understanding of this compound will be best achieved through research that bridges these disciplines, fostering an environment where a fundamental understanding of the molecule's properties can be translated into tangible applications in both medicine and materials science.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5,7-dimethyl-1H-indazole-3-carbonitrile?
Answer:
A typical route involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, ketone intermediates (e.g., substituted benzophenones) can undergo cyclization in dimethylformamide (DMF) under reflux conditions to form the indazole core. Subsequent nitrile introduction may utilize cyano-group retention during cyclization or post-functionalization via nucleophilic substitution. Key steps include controlling reaction temperature (e.g., reflux at 120°C) and purification via recrystallization from DMF/EtOH mixtures to isolate the target compound .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Combined spectroscopic techniques are critical:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.6 ppm) confirm substitution patterns. The nitrile carbon appears near δ 115–120 ppm in 13C NMR.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) validate the molecular weight, while fragmentation patterns corroborate the indazole scaffold.
- IR Spectroscopy : A sharp absorption band near 2200–2250 cm⁻¹ confirms the C≡N stretch .
Advanced: How can researchers mitigate isomer formation during the synthesis of this compound?
Answer:
Isomerization often arises during cyclization or nitro-group reduction. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance regioselectivity during cyclization.
- Recrystallization : Sequential recrystallization from DMF/EtOH removes isomers, as demonstrated in the purification of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole .
- Catalyst Tuning : Raney nickel or palladium-based catalysts improve selectivity during nitro-to-amine reductions .
Advanced: What methodological approaches optimize reaction yields in nitro-group reductions for intermediates?
Answer:
Nitro-group reductions (e.g., to amines) require precise conditions:
- Catalyst Selection : Raney nickel or hydrazine hydrate in iPrOH/DMF mixtures achieves >80% yield in some indazole derivatives.
- Temperature Control : Maintaining 60–80°C prevents over-reduction or side reactions.
- Stoichiometry : Excess hydrazine (1.5–2.0 eq.) ensures complete reduction without generating byproducts .
Basic: What solvent systems are effective for recrystallizing this compound?
Answer:
DMF and ethanol (EtOH) mixtures are widely used. For example, dissolving the crude product in hot DMF followed by gradual EtOH addition induces crystallization. This method effectively removes hydrophobic impurities and isomer contaminants .
Advanced: How should researchers resolve conflicting spectral data during structural elucidation?
Answer:
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar indazole derivatives (e.g., 6-fluoro-1H-indazole-3-carbonitrile ).
- 2D NMR Techniques : HSQC and HMBC experiments assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
- Variable Temperature NMR : Resolves dynamic effects causing peak broadening in DMSO-d6 or other high-viscosity solvents .
Advanced: What steric or electronic challenges arise in synthesizing dimethyl-substituted indazole carbonitriles?
Answer:
- Steric Hindrance : Dimethyl groups at positions 5 and 7 may impede cyclization. High-boiling solvents (e.g., DMF) and extended reaction times (8–12 hours) mitigate incomplete ring closure.
- Electronic Effects : Electron-donating methyl groups deactivate the indazole core, necessitating electrophilic substitution under strongly acidic or Lewis acid-catalyzed conditions .
Basic: What analytical techniques confirm the stability of the nitrile group under varying conditions?
Answer:
- HPLC-MS Monitoring : Tracks nitrile degradation under acidic/alkaline conditions.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 200°C.
- pH-Dependent Solubility Studies : Nitriles are stable in neutral DMF but may hydrolyze to amides in aqueous acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
